The synthesis of 4-(2-Bromoacetyl)phenyl acetate typically involves several methods, with one common approach being the bromination of acetophenone derivatives. A detailed synthesis method includes:
Another method involves the reaction between p-acetoxylphenylacetyl chloride and bromine in acetic acid, catalyzed by aluminum chloride, yielding 4-(2-Bromoacetyl)phenyl acetate.
The molecular structure of 4-(2-Bromoacetyl)phenyl acetate features a phenyl ring substituted with a bromoacetyl group and an acetate group. The compound's structure can be represented using the following SMILES notation: CC(=O)OC1=CC=C(C=C1)C(=O)CBr
.
The compound exhibits a melting point of 67-69°C and a boiling point around 350°C, indicating its thermal stability.
4-(2-Bromoacetyl)phenyl acetate is involved in several chemical reactions:
The mechanism of action for 4-(2-Bromoacetyl)phenyl acetate primarily revolves around its interaction with biological targets, notably prostaglandin G/H synthase 1. This interaction suggests that the compound may influence pathways regulated by prostanoids, which are involved in various physiological processes including inflammation and platelet aggregation.
The physical properties of 4-(2-Bromoacetyl)phenyl acetate include:
These properties are crucial for understanding how the compound behaves under various conditions and its compatibility with other substances.
4-(2-Bromoacetyl)phenyl acetate has several scientific applications:
Research has indicated potential anticancer properties, particularly its ability to induce apoptosis in ovarian cancer cells.
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: